molecular formula C18H28 B1505112 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene CAS No. 29577-16-0

3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene

Cat. No. B1505112
CAS RN: 29577-16-0
M. Wt: 244.4 g/mol
InChI Key: XLNXLJLQLGUPNZ-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene, also known as ETI-204, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of indene derivatives and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene has been studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in cancer treatment. Studies have shown that 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene has anti-proliferative effects on cancer cells, particularly in breast cancer and leukemia. It has also been shown to induce apoptosis or programmed cell death in cancer cells. Additionally, 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are involved in the development of these diseases.

Mechanism of Action

The exact mechanism of action of 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes such as histone deacetylases (HDACs) and topoisomerases. HDACs are involved in the regulation of gene expression, and their inhibition has been shown to have anti-cancer effects. Topoisomerases are enzymes that are involved in DNA replication and repair, and their inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. These effects suggest that 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene may have potential therapeutic applications in a wide range of diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene is its relatively low toxicity compared to other anti-cancer drugs. It has also been shown to have good oral bioavailability, which makes it a promising candidate for drug development. However, its limited solubility in water can make it difficult to administer in certain formulations. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene. One area of focus is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of research is its potential use in treating other neurodegenerative diseases such as Huntington's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which will be important for its development as a therapeutic agent.
In conclusion, 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer and neurodegenerative diseases. Its mechanism of action and biochemical effects suggest that it may have a wide range of therapeutic applications. However, more research is needed to fully understand its potential and limitations.

properties

IUPAC Name

3-(2,2-dimethylpropyl)-1,1,3,5-tetramethyl-2H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28/c1-13-8-9-14-15(10-13)18(7,11-16(2,3)4)12-17(14,5)6/h8-10H,11-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNXLJLQLGUPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2(C)CC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700729
Record name 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene

CAS RN

29577-16-0
Record name 3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene
Reactant of Route 2
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene
Reactant of Route 3
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene
Reactant of Route 4
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene
Reactant of Route 5
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene
Reactant of Route 6
3-(2,2-Dimethylpropyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-indene

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